molecular formula C8H21I2NSi B13741074 Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide CAS No. 21654-78-4

Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide

Cat. No.: B13741074
CAS No.: 21654-78-4
M. Wt: 413.15 g/mol
InChI Key: RUIWDJQZJRXCPJ-UHFFFAOYSA-M
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Description

Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to two methyl groups, a 2-iodoethyl chain, and a trimethylsilylmethyl substituent, with iodide as the counterion. Its molecular formula is C₈H₁₉INSi (molecular weight ≈ 284.09 g/mol).

QACs are cationic surfactants with broad applications as disinfectants, biocides, and reaction catalysts due to their amphiphilic nature and stability . The iodine atom in the 2-iodoethyl chain may confer redox activity or influence biological interactions, while the silicon-containing group could improve solubility in nonpolar solvents .

Properties

CAS No.

21654-78-4

Molecular Formula

C8H21I2NSi

Molecular Weight

413.15 g/mol

IUPAC Name

2-iodoethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide

InChI

InChI=1S/C8H21INSi.HI/c1-10(2,7-6-9)8-11(3,4)5;/h6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

RUIWDJQZJRXCPJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCI)C[Si](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of quaternary ammonium salts like This compound typically involves the Menschutkin reaction , which is the nucleophilic substitution of a tertiary amine with an alkyl halide. This reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide, resulting in quaternization.

In this case, the tertiary amine precursor is dimethyl(trimethylsilylmethyl)amine , and the alkyl halide is 2-iodoethyl iodide or a related 2-iodoethyl halide species.

Specific Synthetic Route

Based on the synthesis of similar multifunctional quaternary ammonium compounds reported in the literature, the preparation involves:

  • Reactants : Dimethyl(trimethylsilylmethyl)amine and 2-iodoethyl iodide.
  • Solvent : Anhydrous chloroform or tetrahydrofuran (THF) is commonly used.
  • Conditions : The reaction is typically carried out at mild elevated temperatures (50–55 °C) for 24 hours to ensure complete conversion.
  • Additives : Butylated hydroxytoluene (BHT) may be added as a stabilizer to prevent radical side reactions.
  • Workup : After the reaction, the quaternary ammonium iodide salt precipitates or is extracted and purified by recrystallization or chromatography.

Reaction Scheme

$$
\text{(CH}3)2\text{N-CH}2\text{-Si(CH}3)3 + \text{I-CH}2\text{-CH}2\text{-I} \rightarrow \text{(CH}3)2\text{N}^+\text{-CH}2\text{-Si(CH}3)3\text{-CH}2\text{-CH}2\text{-I} \quad \text{I}^-
$$

Data Table: Synthesis Parameters and Yields

Parameter Details Reference
Tertiary amine precursor Dimethyl(trimethylsilylmethyl)amine
Alkyl halide 2-Iodoethyl iodide or 2-iodoethyl bromide
Solvent Chloroform, tetrahydrofuran (THF)
Temperature 50–55 °C
Reaction time 24 hours
Stabilizer Butylated hydroxytoluene (BHT) (optional)
Purification Recrystallization or chromatography General practice
Typical yield 50–95% (dependent on exact conditions)

Analytical Characterization

The synthesized compound is typically characterized by:

Research Findings and Notes

  • The Menschutkin reaction is highly efficient for producing multifunctional quaternary ammonium salts with yields often exceeding 50%, with some reports as high as 95% under optimized conditions.
  • The presence of the trimethylsilylmethyl group provides steric protection and potential for further functionalization via silicon chemistry.
  • The iodoethyl substituent is a versatile handle for nucleophilic substitution or cross-coupling reactions.
  • The iodide counterion can sometimes be exchanged for other anions depending on the desired application.
  • Care must be taken to exclude moisture and oxygen during synthesis to prevent side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Addition Reactions: The presence of the trimethylsilylmethyl group allows for addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation reactions can lead to the formation of corresponding oxides.

Scientific Research Applications

Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the iodide and trimethylsilylmethyl groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous QACs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide C₈H₁₉INSi 2 methyl, 2-iodoethyl, trimethylsilylmethyl 284.09 Potential phase-transfer catalyst, organic synthesis
Phenyltrimethylammonium iodide C₉H₁₄IN Phenyl, 3 methyl 263.13 Phase-transfer catalysis, ionic liquids
Tetraethylammonium iodide C₈H₂₀IN 4 ethyl 257.16 Electrolyte, nerve-blocking agent
Trimethyl(4-methylbenzyl)ammonium iodide C₁₁H₁₈IN 4-methylbenzyl, 3 methyl 291.17 NMR studies, organic intermediates
Key Observations:
  • Iodine Position : The 2-iodoethyl group in the target compound introduces iodine into an alkyl chain, unlike phenyl- or benzyl-substituted QACs. This may enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • Physiological Effects : Tetraethylammonium iodide exhibits potent nerve-paralyzing activity, while the target compound’s physiological impact remains unstudied but could differ due to its unique substituents .

Biological Activity

Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide (CAS Number: 21654-78-4) is a quaternary ammonium compound known for its unique chemical structure, which includes both iodine and trimethylsilyl groups. This combination may confer specific biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, including its potential mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H21I2NSi
  • Molecular Weight : 413.15 g/mol

The presence of the iodo group is significant as it enhances the compound's reactivity and potential biological effects. Quaternary ammonium compounds like this one are recognized for their ability to disrupt microbial cell membranes, leading to cell death.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties due to its quaternary ammonium structure. These compounds are known to interact with microbial membranes, potentially leading to increased permeability and subsequent cell lysis. The iodine component may further enhance these effects by providing antiseptic properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberBiological Activity
This compound21654-78-4Antimicrobial activity
Dimethyloctadecylammonium bromide57-95-6Antimicrobial activity
(2-Iodoethyl)trimethylammonium iodide5110-69-0Antimicrobial activity

The mechanism by which this compound exerts its antimicrobial effects likely involves:

  • Membrane Disruption : The quaternary ammonium structure allows for interaction with lipid bilayers of microbial cells.
  • Cell Lysis : Increased membrane permeability can lead to leakage of cellular contents.
  • Iodine's Role : Iodine is known for its antiseptic properties, which can further inhibit microbial growth.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Methodological Answer:
The synthesis involves nucleophilic substitution between dimethyl(2-iodoethyl)amine and trimethylsilylmethyl iodide. Key parameters include:

  • Solvent choice : Polar aprotic solvents like acetonitrile (CD₃CN) enhance reactivity .
  • Temperature : Room temperature (20–25°C) minimizes side reactions, while elevated temperatures (40–60°C) may accelerate methylation .
  • Reaction time : 12–24 hours ensures complete quaternization. Excess methylating agent (1.5–2.0 equivalents) improves yield .
  • Purification : Recrystallization from THF/ether mixtures yields colorless crystals (>95% purity) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The trimethylsilyl group (δ 0.1–0.3 ppm in ¹H NMR) and quaternary ammonium signals (δ 3.1–3.5 ppm) confirm structure .
  • Elemental analysis : Matches calculated values for C, H, N, and I (e.g., C 27.79%, I 68.59%) .
  • FT-IR : Peaks at 1250 cm⁻¹ (Si–C) and 2900 cm⁻¹ (C–H stretch in ammonium) validate functional groups .

Advanced: How does pH influence the stability and reactivity of this compound?

Methodological Answer:

  • Acidic conditions (pH < 3) : Stable due to protonation of residual amines, preventing hydrolysis .
  • Basic conditions (pH > 9) : Rapid hydrolysis occurs via nucleophilic attack by OH⁻ on the β-iodoethyl group, releasing iodide and forming ethylene derivatives. Kinetic studies show a half-life of <1 hour at pH 10 .
    Experimental validation : Conduct pH-dependent stability assays using UV-Vis (λ = 260 nm for iodide release) .

Advanced: What is the mechanism of fluoride-induced elimination reactions involving this compound?

Methodological Answer:
Tetrabutylammonium fluoride (TBAF) triggers 1,4-elimination:

Desilylation : F⁻ abstracts the trimethylsilyl group, generating a benzyl anion .

Iodide elimination : The β-iodoethyl group undergoes dehydrohalogenation, forming a transient diradical or carbene intermediate .

Product formation : Stabilized intermediates dimerize (e.g., o-xylylene) or react with trapping agents. Flow NMR at 45 mL/min and 0.127 s pulse intervals captures these reactive species .

Advanced: Are hypervalent iodine interactions observed in its crystal structure?

Methodological Answer:
In related iodophenylammonium iodides, weak I···N interactions (2.8–3.0 Å) suggest hypervalent bonding. X-ray crystallography reveals:

  • Iodine geometry : Distorted trigonal bipyramidal with N–I–I angles of 85–90° .
  • Bond lengths : I–I distances of 2.9–3.1 Å, shorter than van der Waals radii (4.0 Å), indicating covalent character .
    Experimental recommendation : Perform single-crystal XRD on the target compound to confirm analogous hypervalency.

Advanced: Can this compound serve as a precursor for ionic liquids?

Methodological Answer:
Quaternary ammonium iodides exhibit ionic conductivity (e.g., 2.1 × 10⁻³ S/cm at 25°C for similar compounds ). To evaluate:

Conductivity measurements : Use impedance spectroscopy with Pt electrodes.

Thermal stability : TGA/DSC up to 300°C confirms decomposition temperature (>150°C typical) .

Solubility : Test in aprotic solvents (DMF, DMSO) for electrolyte applications .

Advanced: How to study dimerization kinetics of intermediates derived from this compound?

Methodological Answer:

  • Flow NMR setup : Mix 10⁻³ M compound with 6 × 10⁻³ M TBAF at 45 mL/min flow rate. Monitor dimerization via ¹H NMR signals (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • Kinetic modeling : Use pseudo-first-order kinetics with rate constants derived from peak integration. Reported dimerization rates range from 10² to 10³ M⁻¹s⁻¹ .

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